molecular formula C12H24N4O B13493211 n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide

n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide

Cat. No.: B13493211
M. Wt: 240.35 g/mol
InChI Key: LHGOFZZNAZBVKZ-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the azetidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as an antimicrobial, antiviral, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    n-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other azetidine derivatives.

Biological Activity

N-(Tert-butyl)-3-(piperazin-1-yl)azetidine-1-carboxamide, also known as tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound possesses a molecular formula of C12H24N4OC_{12}H_{24}N_{4}O and a molecular weight of approximately 240.35 g/mol. The presence of the piperazine moiety in its structure allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to bind with specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Neurotransmitter Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

Research Findings

Recent studies have explored the compound's interactions with various biological systems. For instance, modifications to the piperazine ring have been shown to significantly affect its biological activity, indicating that structural optimization can enhance efficacy.

1. Anticancer Activity

Research indicates that derivatives of compounds similar to N-(Tert-butyl)-3-(piperazin-1-yl)azetidine exhibit potent anticancer properties. For example, studies have demonstrated that certain analogs induce apoptosis in cancer cell lines such as MCF-7 and HCT-116, showing IC50 values in the low micromolar range . This suggests potential applications in oncology.

2. Neuropharmacological Studies

In neuropharmacological contexts, compounds with similar structures have been evaluated for their effects on cognitive functions and mood regulation. These studies often highlight the importance of piperazine substitutions in enhancing central nervous system activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylateContains amino and cyano groupsMore reactive due to additional functional groups
Tert-butyl 3-cyanoazetidine-1-carboxylateLacks amino groupLess versatile compared to N-(Tert-butyl)-3-piperazin
Tert-butyl 3-piperidin-1-ylazetidineSimilar azetidine coreDifferent nitrogen heterocycle affects biological properties
Tert-butyl 3-piperazin-2-oneContains a ketone instead of carboxamideAlters reactivity and potential applications

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Properties

Molecular Formula

C12H24N4O

Molecular Weight

240.35 g/mol

IUPAC Name

N-tert-butyl-3-piperazin-1-ylazetidine-1-carboxamide

InChI

InChI=1S/C12H24N4O/c1-12(2,3)14-11(17)16-8-10(9-16)15-6-4-13-5-7-15/h10,13H,4-9H2,1-3H3,(H,14,17)

InChI Key

LHGOFZZNAZBVKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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